2-[3-(Aminocarbonyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid
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Description
“2-[3-(Aminocarbonyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid” is a chemical compound with the molecular formula C7H9N3O3 . It is a derivative of propanoic acid, which is a carboxylic acid with a three-carbon chain .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, nitro compounds can be prepared through the direct substitution of hydrocarbons with nitric acid . Amino acids, which are similar to the requested compound, can be synthesized through various methods, including decarboxylation reactions .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formula, C7H9N3O3 . It contains a propanoic acid group (a carboxylic acid with a three-carbon chain), an aminocarbonyl group (which contains nitrogen), and a nitro group (which also contains nitrogen) .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. Nitro compounds, for example, are known to undergo a variety of reactions, including reduction to amines . Similarly, carboxylic acids can participate in a variety of reactions, including esterification .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, nitro compounds are known to have high dipole moments due to the polar nature of the nitro group . The presence of the carboxylic acid group could also influence properties such as solubility and acidity .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(3-carbamoyl-4-nitropyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O5/c1-3(7(13)14)10-2-4(11(15)16)5(9-10)6(8)12/h2-3H,1H3,(H2,8,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKUNEXHGQBHHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C(=N1)C(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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